Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate
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Overview
Description
Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate is a complex organic compound with the molecular formula C9H10N6O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by cyclization with hydrazine to introduce the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(5-Aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetamide: Similar structure but lacks the ethyl ester group.
Pyrimido[5,4-e][1,2,4]triazin-3-yl derivatives: Various derivatives with different substituents on the triazine ring.
Uniqueness
Ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
30855-48-2 |
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Molecular Formula |
C9H10N6O2 |
Molecular Weight |
234.22 g/mol |
IUPAC Name |
ethyl 2-(5-aminopyrimido[5,4-e][1,2,4]triazin-3-yl)acetate |
InChI |
InChI=1S/C9H10N6O2/c1-2-17-6(16)3-5-13-7-8(10)11-4-12-9(7)15-14-5/h4H,2-3H2,1H3,(H2,10,11,12,15) |
InChI Key |
NWNPIGOBHDQWFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(N=CN=C2N=N1)N |
Origin of Product |
United States |
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